molecular formula C19H36N2O6 B11828427 TCO-PEG4-amine

TCO-PEG4-amine

Cat. No.: B11828427
M. Wt: 388.5 g/mol
InChI Key: RYDDYUPROQQUFL-UPHRSURJSA-N
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Description

TCO-PEG4-amine, also known as (4E)-cyclooct-4-en-1-yl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate, is a heterobifunctional click chemistry reagent. It consists of a trans-cyclooctene (TCO) moiety and a polyethylene glycol (PEG) linker with an amine group at the end. This compound is widely used in bioorthogonal chemistry, particularly in the synthesis of proteolysis targeting chimeras (PROTACs) and other bioconjugation applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO-PEG4-amine involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process includes:

Chemical Reactions Analysis

Types of Reactions

TCO-PEG4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Tetrazine Derivatives: Used in click chemistry reactions with the TCO moiety.

    NHS Esters: React with the amine group to form stable amide bonds.

    Carbodiimides (e.g., EDC): Used as activators in coupling reactions

Major Products Formed

Properties

Molecular Formula

C19H36N2O6

Molecular Weight

388.5 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C19H36N2O6/c20-8-10-23-12-14-25-16-17-26-15-13-24-11-9-21-19(22)27-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17,20H2,(H,21,22)/b2-1-

InChI Key

RYDDYUPROQQUFL-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCN

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCN

Origin of Product

United States

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